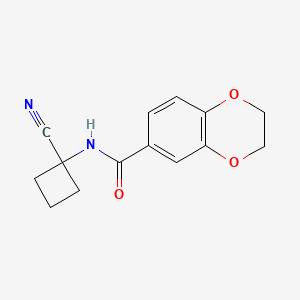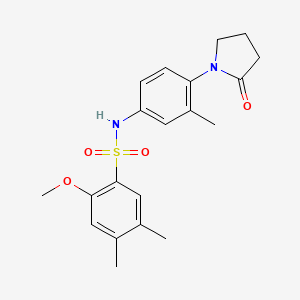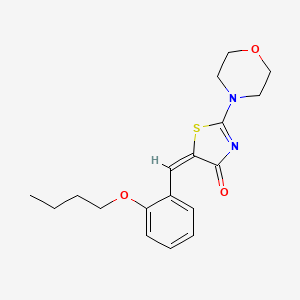
(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that belongs to the class of thiazole derivatives. It has a unique structure that makes it an important molecule for scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Spectroscopic Identification and Molecular Docking Studies
This compound's molecular structure, electronic properties, and vibrational spectra were comprehensively studied. The research utilized density functional theory (DFT) calculations, experimental FT-IR, FT-Raman spectral data, and theoretical quantum chemical calculation. It involved potential energy distributions analysis and explored chemical reactivity using various topological methods. Molecular docking studies were conducted for potential Pim-1 kinase cancer protein targeting (Shanmugapriya et al., 2022).
Reactions with CH Acids
Research on N,N-Disubstituted 5-arylmethylidene-2-aminothiazol-4(5H)-ones, including derivatives similar to (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one, demonstrated reactions with various CH acids. These reactions yielded different derivatives, providing insights into potential pharmaceutical applications and mechanistic details (Kandeel et al., 2002).
QSAR-analysis as Potential Antioxidants
The QSAR-analysis (Quantitative Structure-Activity Relationship) of certain derivatives indicated their potential as antioxidants. The study highlighted molecular descriptors and their correlation with antioxidant activity. This insight could guide the design of new potential antioxidants (Drapak et al., 2019).
Antifungal and Antitumor Activity
Research on hetaryl- and alkylidenerhodanine derivatives, structurally related to (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one, showed promising antifungal and antitumor activities. These compounds were screened against various human tumor cell lines and fungal strains, indicating their therapeutic potential (Insuasty et al., 2013).
properties
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-7-5-4-6-14(15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBKVPGVVQLP-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)
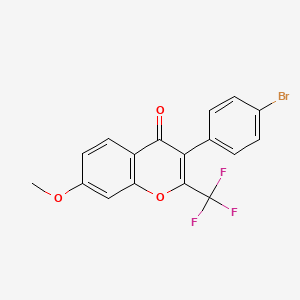
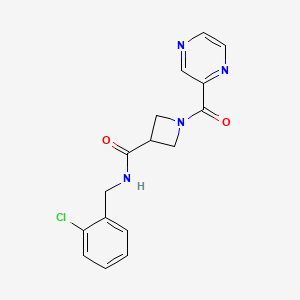
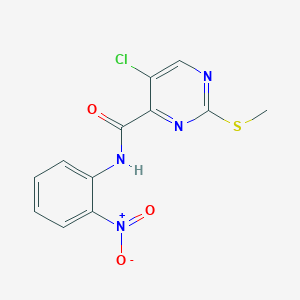

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)


